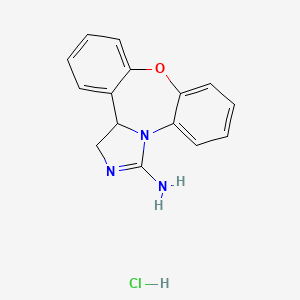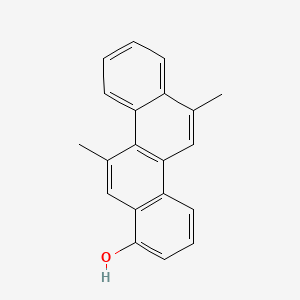
N-decylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-decylpyridine-3-carboxamide, also known as N-decyl-nicotinamide, is a heterocyclic compound with the molecular formula C16H26N2O. It belongs to the class of pyridine carboxamides and is characterized by a decyl chain attached to the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-decylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with decylamine. One common method includes the following steps:
Activation of Nicotinic Acid: Nicotinic acid is first converted to its acid chloride using reagents like oxalyl chloride in the presence of dichloromethane at low temperatures (0°C).
Amidation Reaction: The acid chloride is then reacted with decylamine to form this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of solvents and reagents is minimized to reduce environmental impact. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-decylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, using reagents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
N-decylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-decylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Similar Compounds:
Nicotinamide: A simpler analog without the decyl chain, commonly used in skincare and as a dietary supplement.
N,N-diethyl-3-pyridine carboxamide: Another derivative with different alkyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its simpler analogs, potentially enhancing its ability to interact with lipid membranes and hydrophobic targets .
Properties
| 81475-36-7 | |
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-decylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-18-16(19)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3,(H,18,19) |
InChI Key |
STKCVSYDRUHCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)

![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
